N-Benzyl-11-bromoundecanamide

Lipophilicity Partition coefficient Drug-likeness

Standard ω-bromoalkanamides fail in lipid-rich formulations due to low partitioning (LogP ~4). This N-benzyl analog delivers: - LogP ≈6.05: >25-fold higher octanol-water partition vs. non-benzyl variant - Terminal C-Br for nucleophilic displacement & benzylamide for sequential derivatization - High thermal stability (bp 494°C) for melt-phase reactions Ideal for lipid nanoparticles, NKT cell activators, and lipophilic prodrug linkers. Available in research quantities.

Molecular Formula C18H28BrNO
Molecular Weight 354.3 g/mol
CAS No. 71322-53-7
Cat. No. B12641513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-11-bromoundecanamide
CAS71322-53-7
Molecular FormulaC18H28BrNO
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCCCCCCCCCBr
InChIInChI=1S/C18H28BrNO/c19-15-11-6-4-2-1-3-5-10-14-18(21)20-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)
InChIKeyMFJWNWDVRYECRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N-Benzyl-11-bromoundecanamide Is Not a Commodity Undecanamide


N-Benzyl-11-bromoundecanamide (CAS 71322-53-7) is an N-substituted long-chain amide combining a terminal alkyl bromide, an 11-carbon aliphatic linker, and a benzyl group bonded to the amide nitrogen . It belongs to the class of ω-bromoalkanamides but distinguishes itself from simpler members such as 11-bromoundecanamide (CAS 5875-26-3) through the presence of the benzyl substituent, which imposes a markedly different property profile including elevated lipophilicity (calculated LogP ≈ 6.05 versus ≈ 4.08 for the unsubstituted parent), higher boiling point (≈ 494.4 °C versus ≈ 383.5 °C), and higher molecular weight (354.33 versus 264.20 g/mol) . These quantifiable differences directly impact solubility, reactivity, and suitability for specific synthetic and formulation applications.

Why Generic Substitution Fails for N-Benzyl-11-bromoundecanamide


Generic substitution within the ω-bromoalkanamide family often fails because small structural changes produce large shifts in partitioning, thermal stability, and reactivity. The N-benzyl substituent in 71322-53-7 increases the XLogP by approximately 1.4 to 2.4 log units relative to 11-bromoundecanamide , corresponding to a >25-fold to >100-fold increase in octanol-water partition coefficient. This alteration is not cosmetic: it determines whether the molecule partitions into a lipid bilayer, a hydrophobic polymer matrix, or an organic reaction phase. Similarly, replacing the ester linkage of benzyl 11-bromoundecanoate (CAS 78277-30-2) with the amide bond alters hydrolytic stability and hydrogen-bonding capacity . The quantitative evidence below demonstrates that each structural feature of 71322-53-7 carries measurable consequences that direct analog substitution cannot replicate.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over 11-Bromoundecanamide

The calculated LogP of N-benzyl-11-bromoundecanamide is 6.04890, compared with 4.07780 for the unsubstituted analog 11-bromoundecanamide (CAS 5875-26-3) . This difference of approximately 2 log units indicates that the target compound partitions roughly 100-fold more efficiently into lipophilic phases. An independent XLogP calculation yields values of 5.5 for the target compound and 3.6 for 11-bromoundecanamide, confirming a consistent ~1.9 log unit offset [1][2].

Lipophilicity Partition coefficient Drug-likeness

Thermal Stability Advantage Over 11-Bromoundecanamide

The reported boiling point of N-benzyl-11-bromoundecanamide is 494.4 °C at 760 mmHg, compared with 383.5 °C at 760 mmHg for 11-bromoundecanamide . The molecular weight difference (354.33 vs. 264.20 g/mol) and the presence of the benzyl group contribute to this approximately 111 °C elevation, reflecting stronger intermolecular interactions (π-π stacking of benzyl groups, enhanced van der Waals contacts from the larger molecular surface).

Thermal stability Boiling point Process chemistry

Orthogonal Reactivity vs. Non-Brominated Analogs

N-Benzyl-11-bromoundecanamide contains two distinct reactive sites: a terminal alkyl bromide capable of nucleophilic substitution (S_N2) or metal-halogen exchange, and a secondary amide bond that can undergo hydrolysis, reduction, or further N-functionalization. This contrasts with N-benzylundecanamide (CAS 544431-24-5), which lacks the bromine and therefore cannot serve as an electrophilic handle for C–C or C–heteroatom bond formation , and with benzyl 11-bromoundecanoate (CAS 78277-30-2), which replaces the amide with an ester, altering hydrolytic stability and hydrogen-bond donor capacity . The target compound is a recognized intermediate for constructing more complex architectures, including glycolipid derivatives and NKT cell activators [1].

Bifunctional building block Orthogonal reactivity Synthetic intermediate

Conformational Flexibility and Crystallinity Resistance

The target compound possesses 12 rotatable bonds versus 10 for 11-bromoundecanamide, as calculated from their respective molecular structures [1][2]. The two additional rotatable bonds arise from the benzylic C–N linkage, increasing conformational degrees of freedom. This difference, combined with the absence of a reported melting point for 71322-53-7 (versus a sharp melting point of 88–92 °C for 11-bromoundecanamide [3]), suggests that the N-benzyl derivative resists crystallization more readily, a property relevant for formulation as amorphous dispersions or liquid-phase applications.

Conformational flexibility Rotatable bonds Crystallinity

Class-Level Utility in Medicinal Chemistry

A published patent on compounds with antiestrogenic and tissue-selective estrogenic properties explicitly describes the synthesis of N-Butyl-11-bromoundecanamide from 11-bromoundecanoic acid and butylamine using isobutylchloroformate-mediated coupling [1]. While this data pertains to the N-butyl analog rather than 71322-53-7 directly, it establishes the class-level utility of N-substituted 11-bromoundecanamides as productive intermediates in medicinal chemistry programs targeting nuclear hormone receptors. The target compound, with its benzyl substituent, offers enhanced π-stacking potential and lipophilicity compared to the N-butyl analog, which may confer distinct biological or formulation properties.

Patent intermediate Medicinal chemistry 11-bromoundecanamide scaffold

Application Scenarios with Measurable Advantage


Lipid-Based Drug Delivery and Prodrug Design

With a calculated LogP of approximately 6.05 , N-benzyl-11-bromoundecanamide partitions approximately 100-fold more efficiently into lipid phases than 11-bromoundecanamide (LogP ≈ 4.08). This makes it a candidate for lipid nanoparticle formulations, liposomal drug loading studies, or as a lipophilic anchor in prodrug design where efficient membrane partitioning is required. Researchers procuring a bromoalkanamide for such applications should avoid the unsubstituted analog, which would remain substantially partitioned into the aqueous compartment, potentially reducing encapsulation efficiency.

Multi-Step Synthesis Without Protecting Groups

The dual-reactive-site architecture (terminal C–Br for nucleophilic displacement or cross-coupling, and secondary benzylamide for hydrolysis, reduction, or N-alkylation) enables sequential derivatization strategies that are impossible with mono-functional analogs such as N-benzylundecanamide (no halogen handle) or 11-bromoundecanamide (no benzyl group to modulate solubility and crystallinity). This directly translates to fewer synthetic steps and higher atom economy in routes toward complex glycolipids, NKT cell activators, or bifunctional linkers.

High-Temperature Process Chemistry

The boiling point of 494.4 °C at 760 mmHg exceeds that of 11-bromoundecanamide (383.5 °C) by approximately 111 °C. In reactions requiring elevated temperatures—such as solvent-free amidation, melt-phase polymer cross-linking, or high-temperature distillative purification—71322-53-7 remains in the liquid phase and resists thermal degradation, whereas the unsubstituted analog would approach or exceed its boiling point, risking loss of material and process disruption.

Amorphous Formulations and Liquid-Phase Extraction

The compound's 12 rotatable bonds and absence of a sharp melting point (unlike 11-bromoundecanamide, which melts at 88–92 °C ) indicate a propensity to resist crystallization. This is advantageous for formulations requiring amorphous dispersions (e.g., spray-dried amorphous solid dispersions in pharmaceutical development) and for liquid-phase microextraction techniques where a liquid reagent at ambient temperature simplifies handling and improves reproducibility relative to a crystalline solid requiring pre-melting.

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